DIPHENYLDIMETHYLGERMANE

Description

Significance of Organogermanium Compounds in Contemporary Chemical Science

Organogermanium compounds, characterized by a carbon-germanium (C-Ge) bond, represent a fascinating and increasingly important area of chemistry. wikipedia.org Positioned between silicon and tin in Group 14 of the periodic table, germanium imparts unique properties to its organic derivatives, making their reactivity intermediate to that of organosilicon and organotin compounds. wikipedia.org This distinct reactivity profile has led to their exploration in a multitude of applications.

In materials science, organogermanium compounds are investigated for the development of novel semiconductors and optoelectronic devices. ontosight.ai Their unique electronic properties are also harnessed in the synthesis of specialized polymers. lookchem.com Furthermore, the field of medicinal chemistry has seen a growing interest in organogermanium compounds due to the low mammalian toxicity of germanium and the observed biological activity of some derivatives against certain bacteria, positioning them as potential chemotherapeutic agents. paperpublications.org Some have even been explored for their potential antiviral, antibacterial, and anticancer activities. ontosight.ai

Historical Trajectory of Organogermanium Research

The exploration of organogermanium chemistry began later than that of its lighter and heavier congeners, silicon and tin. loc.gov The first organogermanium compound, tetraethylgermane (B1293566), was synthesized in 1887 by Winkler through the reaction of germanium tetrachloride with diethylzinc. wikipedia.org However, intensive development in this field only commenced in the 1970s, spurred by the synthesis of the first water-soluble organogermanium compounds, which garnered attention for their broad range of biological activities. researchgate.net The evolution of organogermanium chemistry has been marked by the development of new synthetic methodologies and a deeper understanding of the structure and bonding of these intriguing molecules.

Classification and Structural Diversity of Organogermanium Compounds

Organogermanium compounds exhibit a wide array of structural motifs. The majority are tetrahedral, conforming to the general formula GeR₄₋ₙXₙ, where R is an organic substituent and X can be a hydrogen or halogen atom. wikipedia.org The carbon-germanium bond is notably stable in air. wikipedia.org

A significant aspect of their structural diversity lies in catenation, the ability of germanium atoms to form bonds with each other, leading to polygermanes with Ge-Ge single bonds, such as hexaphenyldigermane. wikipedia.org Cyclic polygermanes are also known. wikipedia.org Furthermore, the field has expanded to include compounds with multiple bonds to germanium, such as germenes (Ge=C), digermenes (Ge=Ge), and digermynes (Ge≡Ge), although these often require bulky substituents for stabilization. wikipedia.orgnih.gov The structural landscape also includes heterometallic derivatives, where germanium is bonded to other metals, forming clusters with varying nuclearities. researchgate.net Additionally, organogermanium compounds containing Ge-O bonds, known as germoxanes, display a variety of structural types, from simple linear molecules to complex cage-like structures. mdpi.com

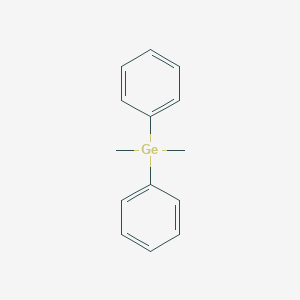

Contextualization of Diphenyldimethylgermane within Organogermanium Chemistry

This compound, with the chemical formula (C₆H₅)₂Ge(CH₃)₂, is a prime example of a tetraorganogermane. Its structure features a central germanium atom bonded to two phenyl groups and two methyl groups. This specific arrangement of both aromatic and aliphatic substituents confers a unique combination of stability and reactivity. cymitquimica.com It serves as a crucial intermediate and precursor in the synthesis of a variety of other organogermanium derivatives. Its utility spans from being a reagent in organic transformations to a building block in materials science, firmly establishing its place within the broader field of organogermanium chemistry.

Properties

IUPAC Name |

dimethyl(diphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOKZEXKYJMZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506390 | |

| Record name | Dimethyl(diphenyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7301-42-0 | |

| Record name | Dimethyl(diphenyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diphenyldimethylgermane and Organogermanium Derivatives

Direct Synthetic Routes to Diphenyldimethylgermane

This compound (C₁₄H₁₆Ge) is an organogermanium compound featuring a central germanium atom bonded to two phenyl groups and two methyl groups. lookchem.com It serves as a crucial precursor and intermediate in the synthesis of other organogermanium compounds and materials. cymitquimica.com The primary methods for its direct synthesis involve the alkylation of germanium tetrachloride using Grignard reagents.

The most documented approaches are the stepwise alkylation and the one-pot method using mixed Grignard reagents.

Stepwise Alkylation of Germanium Tetrachloride: This is a widely used method that involves the sequential reaction of germanium tetrachloride (GeCl₄) with two different Grignard reagents. First, phenylmagnesium bromide (PhMgBr) is reacted with GeCl₄ to form diphenyldichlorogermane (Ph₂GeCl₂). This intermediate is isolated through fractional distillation under reduced pressure, typically achieving a yield of 70–85%. In the second step, the isolated Ph₂GeCl₂ is reacted with methylmagnesium bromide (MeMgBr) to yield the final product, this compound. The product is then purified by vacuum distillation, with reported purity levels of 65–75%.

One-Pot Alkylation with Mixed Grignard Reagents: An alternative, more direct "one-pot" method involves the simultaneous addition of both phenylmagnesium bromide and methylmagnesium bromide to germanium tetrachloride. While this method simplifies the procedure, it often leads to a statistical distribution of substituents, resulting in the formation of undesired byproducts such as triphenylmethylgermane (Ph₃GeMe), phenyltrimethylgermane (B167719) (PhGeMe₃), and tetramethylgermane (B1582461) (GeMe₄). Consequently, the yield of this compound is typically lower, in the range of 45–55%. To optimize the reaction, a specific molar ratio of 2:2:1 for PhMgBr, MeMgBr, and GeCl₄ is employed, along with a slow addition of the reagents over a period of 4 to 6 hours.

Table 1: Comparison of Direct Synthesis Routes for this compound

| Method | Reagents | Intermediate Isolation | Typical Yield | Key Features |

|---|

| Stepwise Alkylation | 1. GeCl₄, PhMgBr 2. MeMgBr | Yes (Ph₂GeCl₂) | 65–75% | Higher purity and yield; more controlled reaction. | | One-Pot Alkylation | GeCl₄, PhMgBr, MeMgBr | No | 45–55% | Simpler procedure; lower yield due to byproduct formation. |

Precursor-Based Synthesis of Organogermanium Compounds

The synthesis of diverse organogermanium compounds often relies on precursor-based methods, where functional groups are introduced onto a germanium-containing starting material. Addition reactions, particularly involving alkenes and alkynes, are fundamental to this approach.

The addition of germanium hydrides across carbon-carbon multiple bonds is a direct and atom-economical strategy for constructing carbon-germanium (C-Ge) bonds. researchgate.netchinesechemsoc.org This method, known as hydrogermylation, provides access to a wide array of organogermanium compounds. researchgate.net

Several catalytic systems have been developed to facilitate these addition reactions:

Transition-Metal Catalysis: A range of transition metals, including palladium, rhodium, ruthenium, and platinum, are effective catalysts for the hydrogermylation of alkenes and alkynes. rsc.org More recently, earth-abundant first-row transition metals like iron, manganese, and cobalt have also been employed. rsc.org

Radical-Initiated Reactions: Free radical initiators, such as azobisisobutyronitrile (AIBN), can trigger the addition of germanes to unsaturated substrates. researchgate.netrsc.org

Photocatalysis: Visible-light organophotoredox-initiated Hydrogen Atom Transfer (HAT) catalysis enables the hydrogermylation of olefins at room temperature to produce primary and secondary alkyl germanes. researchgate.net

Multi-component Reactions: An efficient copper-catalyzed three-component reaction involving alkenes, germanium hydrides, and trimethylsilyl (B98337) azide (B81097) allows for the simultaneous introduction of both a germyl (B1233479) and an azide group across a double bond. researchgate.net

Another addition-based approach involves the reduction of di(halo)germylenes (X₂Ge:) with organolithium (RLi) or Grignard (RMgX) reagents. This process generates transient germylenes (R₂Ge:), which then dimerize to form digermenes (R₂Ge=GeR₂), compounds containing a germanium-germanium double bond. mdpi.com

Table 2: Overview of Addition Reactions for Organogermanium Synthesis

| Reaction Type | Substrates | Reagents | Catalyst/Initiator | Products |

|---|---|---|---|---|

| Hydrogermylation | Alkenes, Alkynes | Hydrogermanes (R₃GeH) | Transition Metals, Radicals, Photocatalysts | Alkyl- and Vinylgermanes researchgate.netrsc.org |

| Germyl-Azidation | Alkenes | Germanium Hydrides, TMS-Azide | Copper Catalyst | β-Germyl Azides researchgate.net |

| Germylene Dimerization | Dihalogermylenes | Organolithium, Grignard Reagents | None | Digermenes mdpi.com |

Hydrogermylation stands out as one of the most direct methods for forming C-Ge bonds and has been a subject of extensive research. chinesechemsoc.orgchinesechemsoc.org The process can be initiated or catalyzed by various means, leading to different selectivities and product types.

Catalytic Systems: The choice of catalyst is crucial and includes transition metals, Lewis acids, and free radical initiators. chinesechemsoc.orgchinesechemsoc.org

Borohydride-Initiated Hydrogermylation: Sodium trialkylborohydrides have been identified as effective initiators for the highly selective hydrogermylation of aromatic alkenes. rsc.org In a notable contrast to the analogous hydrosilylation process, this method yields β-germylated products. rsc.org DFT calculations suggest the mechanism proceeds through a trisubstituted germanide anion, whose attack on the terminal vinyl carbon dictates the reaction's regioselectivity. rsc.org

Asymmetric Hydrogermylation: Significant progress has been made in developing catalytic asymmetric hydrogermylation to produce chiral organogermanes. chinesechemsoc.orgchinesechemsoc.org A copper-catalyzed asymmetric intermolecular hydrogermylation of activated alkenes with hydrogermanes has been reported, allowing for the efficient construction of enantioenriched C- and Ge-stereogenic germanes under mild conditions. chinesechemsoc.orgchinesechemsoc.org The success of this method relies on the in-situ generation of a key copper-germyl ([Cu-Ge]) species steered by a chiral ligand. chinesechemsoc.orgchinesechemsoc.org

Table 3: Comparison of Hydrogermylation Methodologies

| Method | Catalyst / Initiator | Key Feature | Product Type |

|---|---|---|---|

| Transition-Metal Catalyzed | Pd, Ru, Rh, Pt, Fe, Co, Mn | Broad applicability | Alkyl- and Vinylgermanes rsc.org |

| Trialkylborohydride Initiated | NaHB(sec-Bu)₃ | High regioselectivity for aromatic alkenes (β-addition) | β-Germylated products rsc.org |

| Copper-Catalyzed Asymmetric | CuOAc / Chiral Ligand | Enantioselective C-Ge bond formation | Chiral Organogermanes chinesechemsoc.orgchinesechemsoc.org |

Specialized Synthetic Strategies for Functionalized Organogermanium Species

Beyond fundamental C-Ge bond formation, specialized strategies have been developed to synthesize organogermanium compounds with specific functional groups, such as acylgermanes and polysilyl derivatives, which have applications in areas like photopolymerization and materials science.

Acylgermanes are a class of compounds that have gained attention as highly efficient photoinitiators. rsc.org Modern synthetic methods have focused on improving yields, group tolerance, and scalability compared to traditional approaches like the Corey–Seebach reaction. rsc.orgnih.gov

Synthesis from Silyl (B83357) Germanium Precursors: A convenient route to d-galactose-substituted monoacylgermanes starts from potassium tris(trimethylsilyl)germanide, which is formed by reacting tetrakis(trimethylsilyl)germane with potassium tert-butoxide (KOtBu). nih.govacs.org

Multiple Silyl Abstraction: A versatile method for synthesizing diacylgermanes involves a multiple silyl abstraction methodology. rsc.org This approach offers better group tolerance and avoids the toxic reagents associated with the Corey–Seebach reaction. rsc.org

One-Pot Synthesis of Tetraacylgermanes: Tetraacylgermanes can be prepared using a facile one-pot synthetic protocol. acs.org

Triacylgermenolate Intermediates: A stable triacylgermenolate has been identified as a crucial and versatile intermediate for creating a variety of Ge-based photoinitiators. nih.govacs.org This intermediate can be generated through several pathways, including the reaction of a tetraacylgermane with KOtBu or potassium, or via a classical salt metathesis reaction, often in nearly quantitative yield. nih.govacs.org

Table 4: Synthetic Strategies for Acylgermanes

| Product Type | Synthetic Method | Precursor | Key Features |

|---|---|---|---|

| Monoacylgermanes | Reaction with Acyl Fluoride (B91410) | Potassium tris(trimethylsilyl)germanide | Good yields for sugar-substituted derivatives. nih.govacs.org |

| Diacylgermanes | Multiple Silyl Abstraction | Dimesityldi(trimethylsilyl)germane | Outperforms Corey–Seebach; good group tolerance. rsc.org |

| Tetraacylgermanes | One-Pot Protocol | Silyl Germanium compounds | Facile, one-pot synthesis. acs.org |

| Oligoacylgermanes | Via Triacylgermenolate | Tetraacylgermane | Highly stable and versatile intermediate. nih.govacs.org |

Compounds containing both silicon and germanium atoms exhibit unique properties and reactivity. Several methods exist for creating Si-Ge bonds and incorporating multiple silyl groups onto a germanium center.

From Silyl Germanium Anions: As mentioned previously, potassium tris(trimethylsilyl)germanide, a key precursor for other functionalized germanes, is synthesized from tetrakis(trimethylsilyl)germane. nih.govacs.org

Reaction of Dichlorogermanes: Dimesityldi(trimethylsilyl)germane can be synthesized by reacting dimesityldichlorogermane with lithium metal and trimethylchlorosilane in THF. rsc.org

Cleavage of Si-Ge Bonds: The reactivity of existing polysilyl germanium compounds is also a route to new derivatives. For example, reacting germylsilanes such as Ph₃GeSiR₂H with dicobalt octacarbonyl (Co₂(CO)₈) results in the selective cleavage of the Si-Ge bond. uvic.ca

Poly(germyl ether) Synthesis: While not a polysilyl derivative, the synthesis of polymers containing germanium is a related specialized strategy. Poly(germyl ether) can be synthesized through the polyaddition of bisepoxides with dimethyldiphenoxygermane, catalyzed by reagents like tetrabutylammonium (B224687) chloride (TBAC). acs.org

Table 5: Synthesis of Polysilyl and Related Germanium Derivatives

| Compound Type | Synthetic Method | Reagents |

|---|---|---|

| Tris(trimethylsilyl)germanide Anion | Reaction with base | Tetrakis(trimethylsilyl)germane, KOtBu nih.govacs.org |

| Di(trimethylsilyl)germane | Reduction/Silylation | Dimesityldichlorogermane, Li, Trimethylchlorosilane rsc.org |

| Poly(germyl ether) | Polyaddition | Bisepoxides, Dimethyldiphenoxygermane acs.org |

Formation of Multiply-Bonded Germanium Derivatives (Germenes)

The synthesis and characterization of compounds featuring multiple bonds involving heavier main group elements, such as germanium, has been a significant area of research in inorganic chemistry. Germenes, which contain a germanium-carbon double bond (Ge=C), represent a class of such derivatives. The first stable germene was synthesized and characterized in 1987. mdpi.comacs.org

The stability of germenes is often achieved through kinetic stabilization, employing bulky substituents to sterically hinder dimerization or polymerization. kent.ac.uk However, this approach can limit their utility as monomers for polymer synthesis. kent.ac.uk Despite this, research has demonstrated that germenes with relatively bulky groups can undergo addition polymerization, opening pathways to new polycarbogermane systems. kent.ac.uk

Several synthetic strategies have been developed for the formation of germenes. mdpi.com One approach involves the coupling of an electrophilic "cryptocarbene" with a bis(amino)germylene. mdpi.com Another method is the double [1 + 2] cycloaddition of germylenes to the carbon-carbon triple bonds of bis(alkynes), which proceeds through a transient bis(germirene) intermediate that undergoes ring-opening isomerization. mdpi.comencyclopedia.pub The lengths of the resulting Ge=C double bonds are typically in the range of 1.819 to 1.840 Å. mdpi.comencyclopedia.pub

The reactivity of germenes has also been explored, including their reactions with compounds containing cumulative unsaturation, leading to the synthesis of novel germanium heterocycles. acs.org Computational studies have been employed to investigate the reaction mechanisms of germenes, for instance, the addition of aldehydes and ketones. rsc.org These studies have identified different potential pathways, including concerted, zwitterionic, and biradical mechanisms. rsc.org

The table below summarizes key data for representative germene compounds.

| Compound Name | Ge=C Bond Length (Å) | Synthetic Method | Reference |

| Germene 39a | 1.827(4) | Coupling of electrophilic "cryptocarbene" and bis(amino)germylene | mdpi.com |

| Germene 40 | 1.803(4) | Not specified in provided text | encyclopedia.pub |

| Bis(germene) 44a | 1.819(6) | Double [1 + 2] cycloaddition of germylenes to bis(alkynes) | mdpi.comencyclopedia.pub |

| Bis(germene) 44b | 1.819(2) | Double [1 + 2] cycloaddition of germylenes to bis(alkynes) | mdpi.comencyclopedia.pub |

| Bis(germene) 44c | 1.840(4) | Double [1 + 2] cycloaddition of germylenes to bis(alkynes) | mdpi.comencyclopedia.pub |

| Germene 45 | 1.771(16) | Not specified in provided text | encyclopedia.pub |

| Germene 46 | 1.895(3) | Not specified in provided text | encyclopedia.pub |

| Brook-type germene 48 | Not specified in provided text | Reaction of Me3SiCl with stable germenolate 49 | encyclopedia.pub |

Material Synthesis via Organogermanium Precursors

Organogermanium compounds, including this compound, serve as crucial precursors in the synthesis of various materials, leveraging their unique chemical and physical properties. chinesechemsoc.org Their application spans from semiconductor technology to the formation of advanced polymers and nanocomposites. lookchem.comcymitquimica.com

Metal Organic Decomposition (MOD) Techniques Utilizing Organogermanium Compounds

Metal Organic Decomposition (MOD) is a non-vacuum, solution-based technique for depositing thin films. A related method, Metal-Organic Chemical Vapor Deposition (MOCVD), involves the decomposition of organometallic precursor compounds at elevated temperatures to deposit a metal layer. google.com Organogermanium compounds are valuable precursors in these processes for creating germanium-containing thin films. acs.org

For applications in the semiconductor industry, such as the fabrication of high-speed silicon-germanium heterojunction bipolar transistors (HBTs), the purity of the organogermanium precursor is paramount. google.com These precursors must be free from metallic and oxygenated impurities. google.com While germane (B1219785) (GeH₄) has been a conventional precursor for germanium deposition, its hazardous nature has driven the search for safer alternatives. google.com Organogermanium hydrides and heteroleptic organogermanium compounds are being explored for this purpose. google.com

The thermal decomposition of organogermanium precursors is a key step in these deposition techniques. For instance, the thermolysis of organogermanium oxide sol-gel polymers can lead to the formation of germanium nanocrystals embedded in a germanium oxide matrix. researchgate.net The choice of organic substituent on the germanium precursor can influence the decomposition temperature and the properties of the resulting material. ualberta.ca

Sol-Gel Processing Incorporating Organogermanium Species

The sol-gel process is a versatile method for synthesizing inorganic networks from metal alkoxide solutions through hydrolysis and condensation reactions. google.com This technique can be adapted to incorporate organogermanium species, leading to the formation of hybrid organic-inorganic materials and germanium-containing nanocomposites. google.comosti.gov

In a typical sol-gel process involving organogermanium compounds, an organotrialkoxygermane or organotrichlorogermane precursor undergoes hydrolysis and condensation to form an organogermanium oxide polymer. researchgate.net The nature of the organic substituent (R) in the RGeX₃ precursor plays a significant role in the structure of the resulting sol-gel product. researchgate.net Bulky organic groups can hinder the formation of extended network polymers, leading to more cage-like structures. researchgate.net

Subsequent thermal treatment of these organogermanium-doped xerogels can induce the formation of crystalline germanium nanoclusters within the matrix. osti.gov For example, a silica (B1680970) xerogel doped with an organogermanium compound can be thermally treated under oxidizing and then reducing conditions to produce germanium nanoclusters. osti.gov The thermolytic cleavage of the Ge-C bond in organogermanium oxide polymers results in a germanium-rich oxide that can disproportionate to form elemental germanium (Ge⁰) and germanium(IV) oxide (GeO₂). researchgate.net This process allows for the creation of materials with embedded germanium nanocrystals, which have potential applications in optoelectronics. researchgate.net

The table below provides examples of organogermanium precursors used in sol-gel processing and the resulting materials.

| Organogermanium Precursor | Sol-Gel Product | Resulting Material upon Thermal Treatment | Reference |

| Me₃GeS(CH₂)₃Si(OMe)₃ | Silica xerogel doped with the molecular species | Crystalline Germanium nanoclusters in a silica xerogel matrix | osti.gov |

| Organotrichlorogermanes (RGeCl₃) | Organogermanium oxides ((RGeO₁.₅)n) | Germanium oxide-embedded germanium nanocrystals | researchgate.net |

| Organotrialkoxygermanes (RGe(OR')₃) | Organogermanium oxides ((RGeO₁.₅)n) | Germanium oxide-embedded germanium nanocrystals | researchgate.net |

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical method that yields precise data on the internal lattice structure of crystalline materials. carleton.edu The technique is founded on the principle that crystals act as three-dimensional diffraction gratings for X-rays. carleton.edu When a monochromatic X-ray beam interacts with a single crystal, it produces a unique diffraction pattern. Analysis of this pattern allows for the determination of fundamental structural parameters, including the dimensions of the unit cell, the positions of individual atoms, and consequently, the bond lengths and angles between them. carleton.eduwarwick.ac.uk This makes SC-XRD an unparalleled tool for elucidating the complete molecular geometry and packing of organometallic compounds like this compound, provided they can be grown as suitable single crystals. uni-ulm.derigaku.commdpi.com

The structural solution derived from SC-XRD data is crucial for understanding the physicochemical properties of a substance. mdpi.com For an organogermanium compound such as this compound, SC-XRD would be expected to confirm a tetrahedral geometry around the central germanium atom, bonded to two phenyl and two methyl groups. The data table below illustrates the type of structural parameters that a typical SC-XRD analysis would provide for such a molecule.

| Parameter | Description | Example Value Range |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | N/A |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | 5 - 20 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | 90 - 120° |

| Ge-C (methyl) Bond Length | The distance between the Germanium and a methyl Carbon atom. | 1.90 - 2.00 Å |

| Ge-C (phenyl) Bond Length | The distance between the Germanium and a phenyl Carbon atom. | 1.90 - 2.00 Å |

| C-Ge-C Bond Angle | The angle between two Carbon-Germanium-Carbon bonds. | ~109.5° (tetrahedral) |

Advanced Spectroscopic Probes for Electronic Structure and States

Beyond determining static molecular structure, various spectroscopic techniques are employed to investigate the electronic characteristics of molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.commsu.edu The energy absorbed promotes an electron from a lower energy molecular orbital to a higher energy one. wikipedia.orglibretexts.org

In this compound, the primary chromophores—parts of the molecule responsible for light absorption—are the two phenyl rings. msu.edu These aromatic systems contain π-electrons that can undergo π → π* transitions, which are typically intense and occur in the ultraviolet region. wikipedia.org The saturated C-Ge and C-H bonds involve σ-electrons, and their corresponding σ → σ* transitions require much higher energy and thus absorb at wavelengths below the range of standard UV-Vis spectrophotometers (<200 nm). msu.edu Similarly, the non-bonding electrons of the germanium atom are not readily excited in this range. msu.edu Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the absorption bands of its phenyl substituents.

| Electronic Transition | Orbitals Involved | Typical Chromophore | Characteristics |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | Aromatic rings, Conjugated systems | High molar absorptivity (ε > 10,000). libretexts.org |

| n → π | Non-bonding to Antibonding π | Groups with lone pairs and π-bonds (e.g., C=O) | Low molar absorptivity (ε < 2,000). libretexts.org |

| σ → σ | Bonding σ to Antibonding σ | Saturated C-C, C-H, C-Ge bonds | Occurs in the far UV (<200 nm). msu.edu |

| n → σ | Non-bonding to Antibonding σ | Saturated compounds with heteroatoms (e.g., ethers, amines) | Occurs in the far UV (<200 nm). wikipedia.org |

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.orgthermofisher.com The method involves irradiating a solid surface with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its chemical environment (chemical state). thermofisher.comresearchgate.net

For this compound, XPS analysis would provide distinct signals for Germanium (Ge) and Carbon (C). The high-resolution spectrum of the Ge 3d or Ge 2p region would be of particular interest. thermofisher.com The precise binding energy of the Ge peak provides information about its oxidation state and bonding environment. thermofisher.com Small shifts in this binding energy, known as chemical shifts, can differentiate germanium bonded to carbon from germanium oxides, for instance. thermofisher.comxpsdatabase.net Similarly, the C 1s spectrum can distinguish between carbon in the phenyl rings and the methyl groups, although the shifts may be subtle.

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Germanium (Ge) | Ge 3d | ~29 - 30 eV | Elemental Ge, organogermanium compounds. xpsdatabase.net |

| Germanium (Ge) | GeO₂ | ~32 - 34 eV | Indicates presence of germanium oxide. researchgate.net |

| Carbon (C) | C 1s (C-C/C-H) | ~284.8 eV | Adventitious carbon, phenyl, and methyl groups. |

| Carbon (C) | C 1s (C-O) | ~286.5 eV | Indicates surface oxidation/contamination. |

Mössbauer spectroscopy is a nuclear resonance technique that probes the local environment of specific atomic nuclei. unimi.it It is based on the recoilless emission and resonant absorption of gamma rays by nuclei bound in a solid matrix. unimi.it While germanium isotopes are not suitable for this technique, the ¹¹⁹Sn isotope of tin is a classic Mössbauer nuclide. aip.orgphyscomsys.ru Therefore, ¹¹⁹Sn Mössbauer spectroscopy can be used as an indirect probe to study the structure of germanium-containing materials, such as germanium-tin alloys or systems where tin is intentionally doped into a germanium matrix. aip.orgphyscomsys.ru

The primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEq). The isomer shift is sensitive to the s-electron density at the tin nucleus and provides information about the oxidation state (e.g., Sn(II) vs. Sn(IV)) and chemical bonding. researchgate.net Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing insights into the symmetry of the tin atom's local environment. researchgate.netrsc.org In Ge-Sn systems, these parameters can reveal whether tin atoms are substitutionally incorporated into the germanium lattice, the nature of their coordination, and the presence of different local structures or defects. aip.orgphyscomsys.ru

| Parameter | Symbol | Typical Value Range (mm/s) for ¹¹⁹Sn | Information Provided |

|---|---|---|---|

| Isomer Shift | δ | 0 - 2.0 (for Sn(IV)), 2.5 - 4.5 (for Sn(II)) | Oxidation state and covalency of the Sn atom. researchgate.net |

| Quadrupole Splitting | ΔEq | 0 - 4.0 | Symmetry of the local environment around the Sn nucleus. researchgate.netrsc.org |

| Linewidth | Γ | ~0.6 - 1.5 | Indicates the homogeneity of the Sn sites. |

Chemical Reactivity of Diphenyldimethylgermane

Oxidation and Reduction Reactions

This compound can be oxidized to form germanium oxides, with common oxidizing agents including hydrogen peroxide and ozone. Reduction of the compound can lead to the formation of germyl (B1233479) radicals.

Substitution Reactions

The compound can undergo substitution reactions with electrophiles such as halogens. For instance, it can be a precursor to phenyldimethylchlorogermane. chemicalbook.com

Role in Catalysis

This compound is utilized as a reagent in various catalytic processes. It has been employed in palladium-catalyzed cross-coupling reactions, where it can act as a source of a germyl group for the formation of new carbon-germanium bonds.

Chemical Reactivity and Mechanistic Investigations of Diphenyldimethylgermane and Germanium Intermediates

Reactivity of Organogermanium Reactive Intermediates

The study of organogermanium reactive intermediates is crucial for understanding the mechanisms of reactions involving organogermanium compounds. These transient species, often highly reactive, dictate the pathways and products of numerous chemical transformations.

Germylene Chemistry (e.g., Diphenylgermylene)

Germylenes, the germanium analogues of carbenes with the general formula R₂Ge, are key reactive intermediates in organogermanium chemistry. wikipedia.org Diphenylgermylene (Ph₂Ge), a prominent example, has been extensively studied to elucidate the reactivity of this class of compounds. acs.orgnih.govacs.org

Generated typically through laser flash photolysis of precursors like 3,4-dimethyl-1,1-diphenyl-1-germacyclopent-3-ene, diphenylgermylene exhibits a transient absorption maximum around 500 nm in hexane (B92381) solution. nih.gov Its reactivity is characterized by several fundamental reaction types:

Dimerization: Diphenylgermylene readily dimerizes to form tetraphenyldigermene (Ph₂Ge=GePh₂), a species with a germanium-germanium double bond. nih.gov This dimerization is a rapid, second-order process. nih.gov

Insertion Reactions: Germylenes undergo insertion into various σ-bonds. While insertion into C-H bonds is generally unfavorable, insertions into O-H, N-H, S-H, and carbon-halogen bonds are common. wikipedia.orgacs.org For instance, diphenylgermylene reacts with alcohols and acetic acid. nih.gov The reaction with Group 14 hydrides (M-H, where M = Si, Ge, Sn) is a significant class of insertion reactions. acs.orgnih.gov

Addition to Unsaturated Systems: Diphenylgermylene can add to alkenes, alkynes, and dienes. acs.orgnih.gov The reaction with alkenes often leads to the formation of three-membered germanocycles, known as germiranes. mcmaster.ca These reactions can be reversible, with the stability of the resulting germirane being influenced by the electronic properties of the alkene. nih.govmcmaster.ca

Lewis Acid-Base Complexation: Germylenes, possessing a vacant p-orbital, can act as Lewis acids and form complexes with Lewis bases such as amines. wikipedia.orgacs.orgnih.gov The interaction with donors stabilizes the germylene. wikipedia.org

The reactivity of diphenylgermylene is often investigated using transient absorption spectroscopy and trapping experiments with various scavengers. acs.orgnih.govnih.gov The absolute rate constants for its reactions with a range of substrates have been determined, providing quantitative insights into its reactivity. acs.orgnih.govacs.org

Radical and Ion Radical Species in Germanium Chemistry

Beyond germylenes, radical and ion radical species play a significant role in the chemistry of organogermanium compounds. rsc.org These open-shell species are often generated through photolysis or one-electron transfer processes. rsc.orgresearchgate.net

The photolysis of organogermanium compounds, such as acylgermanes, hydrogermanes, tetraalkylgermanes, and digermanes, can lead to the homolytic cleavage of bonds, generating germyl (B1233479) radicals (R₃Ge•). rsc.orgresearchgate.net For example, the photolysis of nBu₃GeGePh₂GenBu₃ results in the cleavage of both germanium-germanium bonds to produce nBu₃Ge• radicals and the germylene Ph₂Ge:. researchgate.net

The reaction of germylenes with halocarbons is proposed to proceed through a radical mechanism. acs.orgnih.gov This involves a formal halogen atom abstraction by the germylene to form a singlet radical pair. The fate of this radical pair, whether cage recombination or escape, depends on the specific halocarbon used. For instance, the reaction of dimethylgermylene (Me₂Ge) with carbon tetrachloride leads to the formation of dichlorodimethylgermane (Me₂GeCl₂) and hexachloroethane, consistent with a radical pathway. acs.org

Ion radical species, both cationic and anionic, are also important intermediates. Germanium(I) centered radical anions have been synthesized and characterized. nih.govnih.govresearchgate.net These species are typically generated by the one-electron reduction of their corresponding germanium(II) precursors. nih.govnih.govresearchgate.net Spectroscopic and computational studies reveal that the unpaired electron in these radical anions resides predominantly in a p-orbital on the germanium center. nih.govnih.govresearchgate.net The generation of a radical anion of 9-germaanthracene has also been reported as an intermediate. nih.gov

Germanium-Centered Anions

Germanium-centered anions, or germyl anions (R₃Ge⁻), are powerful nucleophiles used in the formation of carbon-germanium bonds. researchgate.net These species are traditionally synthesized through the reaction of organogermanium halides with highly reactive organometallic reagents or by the reaction of germanes with alkali metals in liquid ammonia. researchgate.netwikipedia.org

A notable example is the formation of a triarylgermyl anion, Ar₃Ge⁻[K⁺(cryptand)], through the cleavage of a Ge-Si bond in a benzosilagermacyclobutene using potassium fluoride (B91410) in the presence of a cryptand. rsc.org This germyl anion exhibits ambiphilic character, possessing both a nucleophilic germyl center and electrophilic fluorosilyl moieties. rsc.org

Germyl anions react with a variety of electrophiles. For instance, they can displace halides from alkyl and aryl halides. wikipedia.orgrsc.org The reaction of a germyl anion with 2-fluoro-2-phenylthio-2-phenylacetonitrile and allylic or prop-2-ynylic chlorides provides an efficient route to fluorinated homoallylic and homoprop-2-ynylic cyanides. rsc.org

Recent advancements have also led to the synthesis of low-valent germanylidene anions. jyu.fi These species, supported by carbene and hypermetallyl ligands, are synthesized via a stepwise reduction of germylene precursors through stable and isolable germanium radicals. jyu.fi These germanylidene anions have been shown to be effective nucleophiles for the activation of small molecules like carbon dioxide. jyu.fi

Bond Activation and Transformation Mechanisms

The ability of organogermanium intermediates to activate and transform chemical bonds is a cornerstone of their reactivity. Understanding the mechanisms of these processes is essential for harnessing their synthetic potential.

M-H Insertion Reactions (M = Si, Ge, Sn)

The insertion of germylenes into the M-H bonds of Group 14 hydrides (silanes, germanes, and stannanes) is a well-documented and mechanistically significant reaction. acs.orgnih.gov These reactions are generally fast and proceed via a concerted mechanism through a three-membered ring transition state. acs.org

Laser flash photolysis studies have provided absolute rate constants for the reaction of diphenylgermylene (Ph₂Ge) with various Group 14 hydrides. acs.orgnih.gov The reactivity trend generally follows the order Sn-H > Ge-H > Si-H, which correlates with the decreasing bond strength of the M-H bond.

| Hydride | Rate Constant (kQ / 109 M-1s-1) | Reference |

|---|---|---|

| Et3SiH | 0.0016 | nih.gov |

| Bu3GeH | 0.43 | nih.gov |

| Bu3SnH | 2.5 | nih.gov |

Theoretical studies on the insertion of germylene (GeH₂) into the Si-H bond of silane (B1218182) (SiH₄) and the Ge-H bond of germane (B1219785) (GeH₄) have revealed the presence of weak pre-reaction complexes on the potential energy surface. rsc.orgacs.org Surprisingly, a complex with an "inverted" geometry of the inserting germylene is found to be lower in energy. rsc.orgacs.org The reaction of GeH₂ with triethylgermane (B74486) has been shown to exhibit a negative activation energy, providing further evidence for the involvement of an intermediate complex. rsc.orgmathnet.ru

The insertion of bulky germylenes, such as dimesitylgermylene (Mes₂Ge), into the Si-H bond of triethylsilane has also been observed. rsc.org Cationic metallogermylenes have been shown to insert into H-H, B-H, and Si-H bonds, demonstrating the influence of the germanium center's electronic properties on its reactivity. nih.govresearchgate.net

Halogen Atom Abstractions

The reaction of germylenes with organic halides is a key transformation that often proceeds via a halogen atom abstraction mechanism. acs.orgnih.govnih.gov This process involves the germylene abstracting a halogen atom from the organic halide to form a germyl radical and an organic radical, typically within a solvent cage. acs.org

The reaction of diphenylgermylene (Ph₂Ge) with bromo- and chlorocarbons has been studied using laser flash photolysis. acs.orgnih.gov The kinetics of these reactions are consistent with the initial formation of a singlet radical pair. The subsequent fate of this radical pair depends on the nature of the halide. For example, with benzyl (B1604629) bromide, cage recombination is the predominant pathway, whereas with carbon tetrachloride, cage escape and subsequent reactions of the free radicals are more significant. acs.org

| Halocarbon | Rate Constant (kQ / 108 M-1s-1) | Reference |

|---|---|---|

| CH2Cl2 | 0.0018 | nih.gov |

| CHCl3 | 0.0031 | nih.gov |

| CCl4 | 2.9 | nih.gov |

| CH2Br2 | 1.4 | nih.gov |

| CBr4 | 14 | nih.gov |

The reactivity order for halogen abstraction by germylenes generally follows the trend C-I > C-Br > C-Cl > C-F, which reflects the decreasing carbon-halogen bond strength. oup.com Thermally generated germanium atoms have also been shown to insert into carbon-halogen bonds, with the resulting germylenes subsequently abstracting further halogen atoms. oup.com The reaction of a cyclic disilylated germylene with ethyl bromide results in the clean oxidative addition product, an ethylated germyl bromide. nih.govacs.orgresearchgate.net This further highlights the propensity of germylenes to react with alkyl halides.

Lewis Acid-Base Complexation

The concept of Lewis acidity involves the ability of a chemical species to accept an electron pair from a Lewis base, forming a coordinate covalent bond, often referred to as an adduct. wikipedia.orglibretexts.org In organogermanium compounds like diphenyldimethylgermane, the germanium center can act as a Lewis acid. Its electrophilicity, however, is generally moderate compared to its lighter group 14 analogue, silicon, but can be enhanced by the presence of electronegative substituents. openstax.org

A Lewis acid is defined as a species that accepts an electron pair, and a Lewis base is a species that donates an electron pair. libretexts.org The interaction results in a Lewis adduct. wikipedia.orglibretexts.org The strength of a Lewis acid is its capacity to attract electrons, which for group 14 elements, can be influenced by the nature of the organic and inorganic groups attached to the central atom. nih.gov For instance, the Lewis acidity of germanium(IV) centers can be significantly increased by the attachment of highly electronegative groups, making them more effective electron-pair acceptors. openstax.org

The interaction of a Lewis acid with a Lewis base is a fundamental process in chemistry, leading to the formation of a complex. savemyexams.com This complexation can activate the substrate for further reactions. While this compound itself is a relatively weak Lewis acid, its derivatives, particularly cationic species or those with electron-withdrawing groups, exhibit enhanced Lewis acidity. nih.gov The formation of these complexes can be studied using various spectroscopic techniques, such as infrared spectroscopy, to observe changes in bond vibrations upon coordination. nih.gov

Table 1: General Principles of Lewis Acid-Base Interactions

| Concept | Description |

|---|---|

| Lewis Acid | An electron-pair acceptor; must have a vacant orbital. libretexts.org |

| Lewis Base | An electron-pair donor; must have a lone pair of electrons. libretexts.org |

| Adduct | The product formed from the reaction of a Lewis acid and a Lewis base. libretexts.org |

| Coordinate Bond | A covalent bond where one species provides both electrons. savemyexams.com |

Reactions with Unsaturated Hydrocarbons (Alkenes, Alkynes, Dienes)

Organogermanes can react with unsaturated hydrocarbons such as alkenes, alkynes, and dienes, typically through addition reactions where the Ge-H or Ge-C bond adds across the multiple bond. libretexts.orglibretexts.org The reactivity of these unsaturated systems towards electrophilic addition generally depends on the stability of the carbocation intermediate formed during the reaction. stackexchange.com Conjugated dienes often show higher reactivity than isolated alkenes due to the formation of resonance-stabilized allylic carbocations. libretexts.org

Alkynes can also undergo addition reactions, but their reactivity relative to alkenes can vary depending on the specific reaction conditions and mechanism. stackexchange.commsu.edu For electrophilic additions, alkenes are sometimes more reactive than alkynes because the formation of a vinylic carbocation from an alkyne is often less favorable than the formation of an alkyl carbocation from an alkene. quora.com However, in other reaction types like catalytic hydrogenation, alkynes can react more readily. msu.edu

A key reaction is hydrogermylation, the addition of a Ge-H bond across a double or triple bond, which is a primary method for synthesizing more complex organogermanium compounds. researchgate.net While this compound lacks a Ge-H bond for direct hydrogermylation, related germylenes or radicals derived from germanium compounds can participate in additions to unsaturated systems. For example, germylenes can undergo 1,2-insertion reactions into the C-C multiple bonds of alkynes.

Table 2: General Reactivity Order of Unsaturated Hydrocarbons in Electrophilic Addition

| Reactivity Ranking | Hydrocarbon Type | Intermediate Stability |

|---|---|---|

| 1 (Highest) | Conjugated Diene | Allylic Carbocation (Resonance Stabilized) |

| 2 | Alkene | Alkyl Carbocation |

| 3 (Lowest) | Alkyne | Vinylic Carbocation |

Note: This is a general trend and can be influenced by specific reagents and reaction conditions. libretexts.org

Photochemical Reactivity Pathways

Photogeneration of Germyl Radicals and Ions

The photolysis of organogermanium compounds provides a powerful method for generating highly reactive intermediates such as germyl radicals and, in some cases, germyl cations. researchgate.netdntb.gov.ua Germyl radicals are electron-neutral, open-shell species that exhibit unique reactivity distinct from their ionic counterparts. d-nb.info Traditional methods for generating these radicals often involve harsh conditions, such as high temperatures or the use of peroxides with organogermanium hydrides. d-nb.info

Modern photochemical approaches offer milder alternatives. The irradiation of organogermanes, particularly those with Ge-Ge (digermanes) or Ge-H bonds, can lead to homolytic cleavage, producing germyl radicals. d-nb.inforesearchgate.net For instance, the photolysis of phenylated digermanes has been shown to cause homolysis of the germanium-germanium bond, yielding a pair of germyl radicals. lookchem.com While this compound does not have a Ge-Ge bond, the principles extend to the photolysis of related structures. Recent advances have utilized visible-light photocatalysis to generate germyl radicals from germyl hydrides via an electron donor-acceptor (EDA) complex, allowing the reaction to proceed under mild conditions without a metal photocatalyst. researchgate.netd-nb.info

Photoinduced Scission of Ge-C Bonds

The germanium-carbon (Ge-C) bond, while relatively stable, can be cleaved under photochemical conditions. scispace.com The energy supplied by UV irradiation can be sufficient to induce homolytic scission of the Ge-C bond, leading to the formation of a germyl radical and a carbon-centered radical. This process is a key step in the photochemical degradation and reaction of tetraorganogermanes.

Electrophilic Reactivity of Germanium Cations

Square Planar Germanium(IV) Cations

While typical tetracoordinate germanium(IV) compounds adopt a tetrahedral geometry, forcing a square planar configuration results in a dramatic increase in reactivity. researchgate.net These anti-van't Hoff-Le Bel species are highly electrophilic due to the exposure of the cationic germanium center and the unique arrangement of its frontier molecular orbitals. researchgate.netlookchem.com

A notable example is the tetra-coordinate, square planar germanium(IV) cation, [(TPFC)Ge]⁺ (where TPFC is tris(pentafluorophenyl)corrole), which is generated by reacting the corresponding germane hydride with a trityl cation. researchgate.netlookchem.com This cation is exceptionally reactive and acts as a potent electrophile. Its high reactivity is attributed to the highly exposed germanium center and the presence of two vacant sp-hybridized orbitals that are not conjugated with the ligand's π-system. researchgate.netlookchem.com This species is so reactive that it can activate and react with otherwise stable molecules like benzene (B151609) and ethylene (B1197577) at room temperature. researchgate.netlookchem.com The electrophilicity is further amplified by the electron-withdrawing nature of the pentafluorophenyl groups on the corrole (B1231805) ligand. researchgate.netlookchem.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | (C₆H₅)₂Ge(CH₃)₂ |

| Tris(pentafluorophenyl)corrole Germanium(IV) cation | [(TPFC)Ge]⁺ |

| Benzene | C₆H₆ |

| Ethylene | C₂H₄ |

| Boron Trifluoride | BF₃ |

| Ammonia | NH₃ |

| Phenylated digermanes | R₃Ge-GeR₃ (R includes phenyl) |

Density Functional Theory (DFT) Applications in Organogermanium Chemistry

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of organogermanium compounds. Its balance of accuracy and computational cost makes it well-suited for studying the complex electronic structures and chemical behaviors of these systems.

Electronic Structure Calculations and Molecular Orbital Analysis

DFT calculations are frequently employed to elucidate the electronic structure of organogermanium compounds. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical properties and reactivity. Molecular Orbital (MO) analysis, a key component of these studies, helps in visualizing the nature of chemical bonds and the distribution of frontier orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

For instance, DFT studies on organogermanium(IV) catecholate complexes have been used to investigate their electronic structure and redox properties. bohrium.comresearchgate.net The calculations reveal how the nature of the organic substituents on the germanium atom influences the energy levels of the molecular orbitals and, consequently, the electrochemical behavior of the complexes. bohrium.comresearchgate.net In a similar vein, DFT has been used to study the electronic structure of organogermanium compounds with potential applications in materials science, such as those exhibiting thermally activated delayed fluorescence (TADF). rsc.org These studies provide insights into the electronic transitions responsible for their photophysical properties. rsc.org

The electronic structure of germenes (compounds with Ge=C double bonds) and digermenes (Ge=Ge) has also been a subject of extensive DFT analysis. mdpi.com These calculations have been instrumental in understanding the nature of the double bond, which differs significantly from that of their carbon analogues due to the larger size and different electronic properties of germanium. mdpi.com

| Organogermanium System | Property Investigated | Key DFT Finding | Reference |

|---|---|---|---|

| Organogermanium(IV) Catecholate Complexes | Electronic Structure and Redox Properties | Substituent effects on molecular orbital energies influence electrochemical behavior. | bohrium.comresearchgate.net |

| Donor-Acceptor-Donor Organogermanium Compound | Thermally Activated Delayed Fluorescence (TADF) | Provided insights into the electronic transitions governing photophysical properties. | rsc.org |

| Germenes and Digermenes | Nature of Ge=C and Ge=Ge Double Bonds | Elucidated the unique bonding characteristics compared to carbon analogues. | mdpi.com |

Prediction of Molecular Geometries and Conformational Analysis

DFT calculations are highly effective in predicting the three-dimensional structures of organogermanium compounds with a high degree of accuracy. By finding the minimum energy geometry, DFT can determine bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from techniques like X-ray crystallography.

Conformational analysis, the study of the different spatial arrangements of a molecule, is another area where DFT proves invaluable. libretexts.orgnih.gov For a molecule like this compound, with its phenyl and methyl groups attached to the germanium center, several conformations are possible due to rotation around the Ge-C bonds. DFT calculations can map the potential energy surface of these rotations, identifying the most stable conformers and the energy barriers between them. libretexts.org For example, a conformational analysis of a dual-photofunctional organogermanium compound revealed that the equatorial-equatorial conformation is the most stable in its ground, first excited singlet (S1), and first excited triplet (T1) states. rsc.org

In a study of germanium complexes with ONO tridentate ligands, DFT calculations at the B3LYP/DGDZVP level were used to optimize the geometries of the compounds, and the calculated structural parameters showed good correlation with X-ray diffraction data. nih.gov This demonstrates the reliability of DFT in predicting the molecular structures of complex organogermanium systems. nih.gov

| Compound/System | Focus of Study | Key Finding from DFT | Reference |

|---|---|---|---|

| Dual-photofunctional organogermanium compound | Conformational Analysis | The equatorial-equatorial conformation was identified as the most stable in the ground and excited states. | rsc.org |

| Germanium complexes with ONO tridentate ligands | Geometry Optimization | Calculated structural parameters showed good agreement with experimental X-ray diffraction data. | nih.gov |

| This compound (Hypothetical Study) | Conformational Preferences | DFT could determine the most stable arrangement of phenyl and methyl groups around the germanium atom. | N/A |

Reaction Mechanism Elucidation and Transition State Characterization

Understanding the pathways of chemical reactions involving organogermanium compounds is crucial for controlling their synthesis and reactivity. DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, intermediates, transition states, and products.

By locating the transition state structures and calculating their energies, DFT can determine the activation barriers of different reaction pathways, allowing for the prediction of the most favorable mechanism. For instance, DFT calculations have been used to propose a plausible mechanism for the [3+2] cycloaddition reaction catalyzed by mononuclear organogermanium(IV) compounds. rsc.org In the study of organogermanium compounds in cross-coupling reactions, DFT calculations indicated that a conventional concerted transmetallation mechanism has a very high energy barrier, suggesting an alternative electrophilic aromatic substitution-type pathway is more likely. wikipedia.org

Theoretical studies on the photolysis of organogermanium compounds have also utilized DFT to investigate reaction mechanisms. researchgate.net These studies can trace the reaction path from the initial photo-excited state through various intermediates and transition states to the final products. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the bulk properties of molecular solids and the behavior of molecules in solution. DFT calculations can be used to model and quantify these weak interactions in organogermanium systems.

For example, in the solid state, the packing of this compound molecules will be influenced by the van der Waals interactions between the phenyl and methyl groups of neighboring molecules. DFT can be used to calculate the interaction energies between molecular dimers or clusters, providing insight into the crystal packing arrangement. Studies on germanium(II) halide complexes have shown the importance of intermolecular Ge···Cl bridging interactions in forming polymeric structures in the solid state. psu.edu DFT calculations on these systems helped to understand that the observed crystal structure corresponds to a higher energy minimum of the isolated molecule, highlighting the significance of intermolecular forces in the solid state. psu.edu

Ab Initio Methods and Basis Set Optimization

While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, also play a significant role in the computational study of organogermanium compounds. These methods can provide highly accurate results, although often at a greater computational expense.

Quantum Chemical Calculations for Germanium Systems

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, have been applied to study various properties of germanium-containing molecules. csic.esrsc.org These methods are particularly useful for benchmarking the results of more approximate methods like DFT and for studying systems where DFT may not be as reliable.

For instance, ab initio calculations have been used to determine the thermochemical properties, such as enthalpies of formation, of a range of germanium and organogermanium compounds. csic.esrsc.org These calculations provide a set of reliable theoretical values that can be compared with experimental data. csic.esrsc.org Ab initio molecular dynamics simulations have also been performed to study the liquid-metal to amorphous-semiconductor transition in germanium, demonstrating the power of these methods in understanding the dynamic behavior of germanium-based materials. aps.org

Basis Set Optimization

The accuracy of any quantum chemical calculation, whether DFT or ab initio, is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For heavier elements like germanium, the selection and optimization of basis sets are particularly crucial.

Effective Core Potentials (ECPs) are often used for germanium, which replace the core electrons with a potential, thereby reducing the computational cost. mit.edu The remaining valence electrons are then described by a basis set. The optimization of these basis sets involves adjusting the exponents and contraction coefficients of the basis functions to achieve the best possible description of the electronic structure for a given level of theory. cdnsciencepub.com The development of reliable basis sets for germanium has made calculations on organogermanium compounds as feasible as those on their lighter carbon analogues. mit.edu The choice of basis set can significantly impact the calculated properties, and studies often test multiple basis sets to ensure the reliability of their results. quantumatk.com For example, the DGDZVP basis set, which is an all-electron, double-zeta valence polarized basis set, has been specifically optimized for DFT methods and used in studies of organogermanium complexes. nih.gov

Optimization of Basis Sets for Germanium-Containing Molecules

The accurate theoretical description of germanium-containing molecules, such as this compound, presents a significant computational challenge due to the large number of electrons and the importance of relativistic effects for the germanium atom. nih.gov The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is a critical factor that directly impacts the accuracy and computational cost of such calculations. mit.eduresearchgate.net

For heavy elements like germanium, standard basis sets developed for lighter elements are often inadequate. nih.gov Effective Core Potentials (ECPs) are frequently employed to reduce the computational burden by treating the core electrons of germanium in an approximate way, while the valence electrons, which are crucial for chemical bonding, are treated more explicitly. nih.gov Commonly used ECPs include the LANL2DZ and the Stuttgart/Dresden (SDD) basis sets. nih.gov However, studies have shown that for certain properties like bond lengths in polybrominated diphenyl ethers, an all-electron basis set like 6-311+G(d) can sometimes provide more accurate results than ECPs, despite not explicitly accounting for relativistic effects. nih.gov This highlights the necessity of careful basis set selection and validation for specific applications.

The process of basis set optimization aims to find a set of functions that provides a good balance between accuracy and computational efficiency. siesta-project.orgresearchgate.net This can involve adjusting the exponents of the Gaussian functions within the basis set or adding polarization and diffuse functions to better describe the electron distribution, especially in the context of chemical bonding and response properties. mit.edusiesta-project.org For instance, the addition of diffuse functions is crucial for describing anions or excited states. mit.edu

Research has shown that for response properties like polarizabilities, basis sets specifically optimized for these properties perform significantly better than those optimized solely for energy. aip.org The development of property-optimized basis sets, such as those built upon the Karlsruhe segmented contracted basis sets, has demonstrated improved accuracy for molecular static Hartree-Fock polarizabilities. aip.org

The selection of an appropriate basis set is often a compromise between the desired accuracy and the feasibility of the calculation. mit.edu While larger basis sets generally lead to more accurate results, the computational cost can increase dramatically. dergipark.org.tr Therefore, a common strategy involves performing initial calculations with smaller basis sets to obtain preliminary geometries and then refining the results with larger, more robust basis sets. mit.edu For germanium-containing systems, a mixed approach, using ECPs for the heavy germanium atom and all-electron basis sets for lighter atoms like carbon and hydrogen, is a common and effective strategy. nih.gov

Advanced Theoretical Models and Multiscale Approaches

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the excited-state properties of molecules, including organogermanium compounds. wikipedia.orgarxiv.org It is an extension of Density Functional Theory (DFT) that allows for the study of electronic transitions, such as those observed in UV-Vis spectroscopy. wikipedia.orgresearchgate.net The core principle of TD-DFT is that the time-dependent electron density of a system provides a complete description of its properties, including its excited states. wikipedia.org

In practice, TD-DFT calculations are most commonly performed within the linear-response formalism. arxiv.org This approach calculates excitation energies by determining the response of the ground-state electron density to a small, time-dependent electric field. The resulting equations are solved to yield the vertical excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands in an electronic spectrum. rsc.org

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. arxiv.org Different functionals can yield significantly different results, and there is no single functional that is universally optimal for all systems and all types of electronic transitions. rsc.orgresearchgate.net For example, range-separated hybrid functionals, which treat the long-range part of the electron-electron interaction differently from the short-range part, have shown promise in improving the description of certain types of excited states. researchgate.netnih.gov

Despite its successes, TD-DFT has known limitations. For instance, it can struggle to accurately describe charge-transfer excitations and double excitations. arxiv.orgresearchgate.net Nevertheless, for many applications, TD-DFT provides a good balance of accuracy and computational cost, making it a valuable tool for understanding the photophysical properties of organogermanium compounds like this compound. arxiv.orgrsc.org Recent developments have also focused on coupling TD-DFT with models that account for environmental effects, allowing for the simulation of excited states in more realistic and complex media. rsc.orgresearchgate.net

To address the computational demands of DFT for large systems and long-timescale simulations, researchers are increasingly turning to hybrid methods that integrate DFT with machine learning (ML) and molecular mechanics (MM).

DFT and Machine Learning (ML): The intersection of DFT and ML is a rapidly growing field with the potential to revolutionize computational chemistry. aps.orglidsen.com ML models can be trained on large datasets of DFT calculations to predict molecular properties with significantly reduced computational cost. aps.org For organogermanium systems, this could involve training a model to predict properties like atomization energies, bond dissociation energies, or even the electronic structure itself, based on the molecular geometry. mdpi.com This approach, sometimes referred to as Δ-learning, can also be used to create ML-based interatomic potentials that can be used in molecular dynamics simulations, enabling the study of dynamic processes over longer timescales than would be possible with ab initio methods alone. aps.org

DFT/MM: Quantum mechanics/molecular mechanics (QM/MM) methods offer a different approach to studying large systems. In a QM/MM simulation, the system is partitioned into a small, chemically active region that is treated with a high-level quantum mechanical method like DFT, while the rest of the system is treated with a more computationally efficient molecular mechanics force field. This approach is particularly well-suited for studying reactions in solution or in biological systems. For a molecule like this compound, a QM/MM approach could be used to study its interactions with a solvent or its behavior within a larger molecular assembly, with the germanium center and its immediate environment treated at the DFT level.

The integration of these multiscale approaches allows for the study of complex chemical phenomena in organogermanium chemistry that would be otherwise computationally prohibitive.

Theoretical calculations play a crucial role in the interpretation and assignment of experimental spectroscopic data, such as infrared (IR) spectra. nih.govwiley.com For a molecule like this compound, computational methods can be used to predict its vibrational frequencies and the corresponding IR intensities.

The most common approach for calculating theoretical IR spectra is through a normal mode analysis based on the second derivatives of the energy with respect to the atomic positions. nih.gov This analysis yields a set of vibrational frequencies and their corresponding normal modes, which describe the collective motion of the atoms for each vibration. The intensity of an IR absorption band is related to the change in the molecular dipole moment during the vibration. wiley.com

The accuracy of calculated vibrational frequencies depends on the level of theory and the basis set used. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide good agreement with experimental IR spectra for a wide range of molecules. researchgate.net However, it is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations.

Theoretical IR spectra can be used to:

Assign experimental peaks: By comparing the calculated and experimental spectra, individual absorption bands can be assigned to specific vibrational modes of the molecule. wiley.com

Distinguish between isomers: Different isomers of a molecule will have distinct IR spectra, which can be predicted theoretically.

Study the effects of substitution: The effect of different substituents on the vibrational frequencies of the germane core can be systematically investigated.

The combination of experimental and theoretical vibrational spectroscopy provides a powerful tool for characterizing the structure and bonding of organogermanium compounds like this compound.

Conclusion

Diphenyldimethylgermane stands as a testament to the rich and diverse chemistry of organogermanium compounds. Its synthesis, well-defined properties, and versatile reactivity have cemented its importance as a key building block in both organic synthesis and materials science. As research continues to uncover the full potential of organogermanium chemistry, compounds like this compound will undoubtedly play a central role in the development of new technologies and functional materials.

Advanced Applications of Diphenyldimethylgermane and Organogermanium Compounds in Materials Science and Catalysis Research

Applications in Polymerization and Polymer Science

Currently, there is a lack of specific research data identifying Diphenyldimethylgermane as a photoinitiator for either radical or cationic polymerization. Photoinitiation is a process where a chemical compound absorbs light and generates reactive species (radicals or cations) to initiate polymerization. wikipedia.orgyoutube.com This field is dominated by compounds such as acylphosphine oxides and dye-based sensitizer (B1316253) systems. nih.govnih.govresearchgate.net While organogermanium chemistry is broad, the application of this compound in this specific context is not documented in available literature.

Polygermanes, which are polymers with a backbone consisting of catenated germanium atoms, are analogues to polysilanes and exhibit unique electronic and optical properties due to σ-electron delocalization along the polymer chain. researchgate.netchemrxiv.org The synthesis of high-molecular-weight polygermanes can be challenging but is often achieved through Wurtz-type coupling of diorganodichlorogermane precursors. chemrxiv.org

For instance, a polymer structurally related to a derivative of this compound is poly(diphenylgermane). This polymer can be synthesized via the Wurtz coupling of dichlorodiphenylgermane with a molten sodium dispersion in toluene. This reaction creates a polymer with a backbone of germanium atoms, each substituted with two phenyl groups.

Table 1: Synthesis of Poly(diphenylgermane)

| Precursor | Reaction Type | Product | Key Feature |

|---|

This interactive table summarizes the synthesis of a polygermane closely related to this compound.

The properties of these polygermanes, such as their UV absorption and thermochromism, are of significant research interest. researchgate.net There is currently limited specific information available on the synthesis of polycarbogermanes derived directly from this compound.

The synthesis of polyurethanes typically involves the reaction of a polyol with a polyisocyanate, a reaction that often requires a catalyst. nih.gov The most common catalysts used in the polyurethane industry are tertiary amines and organometallic compounds, particularly those based on tin, bismuth, and zinc. reaxis.comgvchem.comgvchem.comuskoreahotlink.com

While organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) are highly effective, there is a drive to find less toxic alternatives. reaxis.com Research into other organometallic catalysts has expanded to various metals. In this context, a United States patent describes processes for polyurethane polymerization using polysilyl derivatives of germanium and tin as catalysts. google.com These catalysts were found to increase the gel times of the polyurethanes compared to those made with conventional catalysts. google.com However, the patent focuses on these specific derivatives and does not mention this compound itself as a catalyst.

Table 2: Comparison of Catalyst Types in Polyurethane Synthesis

| Catalyst Class | Common Examples | Primary Function | Mention of Germanium |

|---|---|---|---|

| Tertiary Amines | Triethylenediamine | Promotes isocyanate-water reaction (blowing) | No |

| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | Promotes isocyanate-polyol reaction (gelling) | No |

This interactive table compares common polyurethane catalysts and notes the specific context in which germanium-based catalysts have been patented.

Roles in Microelectronics and Semiconductor Technologies

Organometallic compounds are widely used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create thin films for microelectronics. azonano.com These precursors must be volatile and decompose cleanly at the substrate surface to form the desired material.

Several organogermanium compounds serve as precursors for depositing germanium-containing films. americanelements.comnih.govgoogle.com For example, Diphenylgermane is noted as a precursor material for thin film deposition applications. americanelements.com Germanium-containing thin films, such as germanium oxide (GeO₂), are critical in the fabrication of semiconductor devices. nih.govresearchgate.net The choice of precursor is crucial as it affects the deposition temperature and the purity of the resulting film. While this compound is not the most commonly cited precursor, its structural relatives are established in this application area.

Germanium is a fundamental semiconductor material. americanelements.com The unique properties of organogermanium polymers, specifically polygermanes, make them interesting as potential semiconductor materials. Polygermanes with aryl side groups, such as poly(diphenylgermane), exhibit properties stemming from the delocalization of sigma-electrons along the germanium backbone. researchgate.net

Research using density functional theory has shown that the electronic properties of polygermanes can be precisely controlled. For example, in poly(diphenylgermane), applying tensile strain can significantly reduce the bandgap, while compressive strain can induce a transition from a direct to an indirect semiconductor. researchgate.net This "bandgap engineering" capability makes these materials promising for novel optical and electronic applications. When doped, for instance with SbF₅, polygermanes can become semiconducting. researchgate.net

Table 3: Electronic Properties of Poly(diphenylgermane)

| Property | Controlling Factor | Effect | Potential Application |

|---|---|---|---|

| Bandgap | Tensile Strain | Reduction of bandgap | Optoelectronics |

| Bandgap | Compressive Strain | Direct-to-indirect semiconductor transition | Electronic devices |

This interactive table details the tunable semiconductor properties of poly(diphenylgermane), a polymer closely related to this compound.

Advanced Optical Material Applications

Organogermanium compounds, including this compound, are gaining attention for their potential in advanced optical materials due to the unique properties of the germanium atom. The high atomic number and polarizability of germanium can impart desirable optical characteristics to materials, such as a high refractive index.

High Refractive Index Materials

A high refractive index is a critical property for materials used in various optical components, such as lenses and coatings, as it allows for the miniaturization of these components. While inorganic materials like germanium itself exhibit a very high refractive index (around 4.0 in the infrared region), their application in certain areas is limited by factors like cost and processability. wavelength-oe.comnih.govnovotech.net Organic polymers, on the other hand, offer advantages in terms of ease of processing and flexibility, but typically have low refractive indices. nih.gov

The incorporation of germanium into organic polymers to create organogermanium materials presents a promising strategy to develop high refractive index polymers (HRIPs). nih.gov The principle behind this is that the refractive index of a polymer is related to its molar refraction and molar volume. Introducing elements with high atomic refractions, such as germanium, can significantly increase the refractive index of the resulting material.